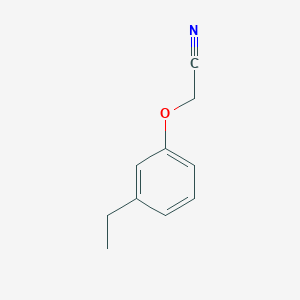

(3-Ethyl-phenoxy)-acetonitrile

Description

(3-Ethyl-phenoxy)-acetonitrile (CAS 91900-44-6) is an organic nitrile compound characterized by a phenoxy group substituted with an ethyl moiety at the 3-position and an acetonitrile functional group. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol (inferred from structural analogs in ). This compound is utilized in specialized synthetic applications, though its specific reactivity and applications are less documented compared to related phenoxy-acetonitrile derivatives .

Properties

IUPAC Name |

2-(3-ethylphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h3-5,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLAJDZMEDIAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

A widely reported method involves the nucleophilic substitution of 3-Ethyl-phenol with bromoacetonitrile in the presence of a base. This approach, adapted from the synthesis of (3-trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile, proceeds via an SN2 mechanism. The phenolic oxygen attacks the electrophilic carbon of bromoacetonitrile, displacing bromide to form the target compound.

Typical Protocol :

-

Reactants : 3-Ethyl-phenol (1 equiv), bromoacetonitrile (1.1 equiv).

-

Base : Potassium carbonate (1.2 equiv) in dimethylformamide (DMF).

-

Workup : Dilution with water, extraction with ethyl acetate, drying (Na2SO4), and solvent evaporation.

Yield and Purity :

Optimization Insights

-

Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state. Alternatives such as acetone or acetonitrile reduce side reactions but may lower yields.

-

Base Impact : Potassium carbonate outperforms sodium hydroxide due to milder basicity, minimizing hydrolysis of bromoacetonitrile.

Cyanide Addition to 3-Ethyl-phenoxybenzaldehyde

Methodology from Sydnonimine Synthesis

A second route, inspired by the synthesis of hydroxyl-(3-phenoxy-phenyl)-acetonitrile, involves the condensation of 3-Ethyl-phenoxybenzaldehyde with potassium cyanide (KCN).

Stepwise Process :

-

Aldehyde Preparation : 3-Ethyl-phenoxybenzaldehyde is synthesized via Friedel-Crafts acylation or oxidation of 3-Ethyl-phenoxybenzyl alcohol.

-

Cyanide Addition :

Yield and Characteristics :

Challenges and Mitigation

-

Toxicity : KCN requires stringent safety measures. Substituting with NaCN or employing microreactors can mitigate risks.

-

Aldehyde Stability : Oxidation side products may form; inert atmospheres (N2/Ar) improve reproducibility.

Alternative Pathways and Comparative Analysis

Tosyl Chloride-Mediated Activation

Drawing from the synthesis of 3-phenoxypropyl p-toluenesulfonate, 3-Ethyl-phenol can be activated with tosyl chloride to form a sulfonate ester, which subsequently reacts with cyanide ions.

Advantages :

-

Avoids hazardous bromoacetonitrile.

-

Enables purification via recrystallization (e.g., using diethyl ether).

Limitations :

Industrial Scalability Assessment

| Method | Cost Efficiency | Safety Profile | Scalability |

|---|---|---|---|

| Bromoacetonitrile | High | Moderate | Excellent |

| Cyanide Addition | Moderate | Low | Limited |

| Tosyl Activation | Low | High | Moderate |

Critical Evaluation of Reaction Parameters

Temperature and Time Dependence

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-phenoxy)-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

(3-Ethyl-phenoxy)-acetonitrile serves as an important intermediate in organic synthesis. It can be utilized in various reactions, including:

- Cyanomethylation Reactions : The compound can act as a cyanomethyl source in the synthesis of complex organic molecules. Recent studies have shown that using acetonitrile derivatives can lead to high yields of desired products when combined with electron-withdrawing groups .

- Electrochemical Transformations : The compound has been explored for its role in electrochemical reactions, where it can facilitate the synthesis of tetrasubstituted olefins, which are crucial for drug development .

Pharmaceutical Applications

The compound has been investigated for its potential in developing new pharmaceuticals. Notable applications include:

- Drug Development : this compound has been studied for its efficacy in treating heart diseases and infectious diseases. Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry .

- Toxicological Studies : Research has also focused on the compound's toxicity profile, which is essential for assessing safety in pharmaceutical applications. Studies indicate that compounds similar to this compound exhibit favorable safety profiles in preliminary toxicity assessments .

Agrochemical Applications

In agrochemistry, this compound is being evaluated for its potential use as a pesticide or herbicide:

- Pesticide Development : The compound's structural features allow it to interact effectively with pest targets. Research indicates that derivatives of phenoxyacetonitriles can exhibit significant insecticidal activity against various agricultural pests .

Table 1: Summary of Applications

Case Study: Electrochemical Synthesis

A recent study demonstrated the effectiveness of this compound in electrochemical oxidative cross-coupling reactions. The researchers reported that using this compound led to the successful formation of tetrasubstituted olefins with high yields under controlled conditions. This reaction not only showcases the versatility of this compound but also highlights its potential industrial applications in drug synthesis and other organic transformations .

Mechanism of Action

The mechanism of action of (3-Ethyl-phenoxy)-acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The phenoxy ring can undergo various modifications, affecting the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Phenoxy-Acetonitrile Compounds

Structural and Molecular Properties

The table below compares key structural features of (3-Ethyl-phenoxy)-acetonitrile with its analogs:

Notes:

- The ethyl group in this compound increases molecular weight and steric bulk compared to methyl or methoxy analogs.

- Substituent electronic effects differ: ethyl is electron-donating via inductive effects, while methoxy is electron-donating via resonance .

A. Steric and Electronic Effects

- Ethyl vs. For example, in allylic epoxidation, bulkier substituents reduce H₂O₂ efficiency and selectivity due to hindered access to reactive sites .

- Methoxy vs. Alkyl Substituents : Methoxy groups enhance solubility in polar solvents (e.g., acetonitrile) due to increased polarity, whereas ethyl groups may improve lipophilicity .

B. Reaction Pathways

- Epoxidation: In acetonitrile-mediated epoxidation, alkyl-substituted phenoxy compounds (e.g., methyl or ethyl) show distinct selectivity profiles. For instance: Methyl-substituted analogs exhibit higher H₂O₂ efficiency (~65%) at 30°C compared to bulkier derivatives . Ethyl groups may promote etherification side reactions (e.g., diallyl ether formation) at elevated temperatures, as observed in methyl-substituted systems .

C. Catalyst Interactions

- Catalyst loadings (e.g., Ti-SBA-15) are optimized at 3 wt% for most phenoxy-acetonitriles to balance conversion and byproduct suppression. Higher catalyst amounts (>3 wt%) destabilize H₂O₂, reducing efficiency .

Data-Driven Trends

* Estimated based on steric and electronic comparisons.

Key Research Findings

Solvent Compatibility: Acetonitrile enhances reaction rates for phenoxy-acetonitriles due to its polar aprotic nature, but ethyl-substituted derivatives may require higher solvent concentrations (e.g., 40–80 wt%) to mitigate steric effects .

Temperature Sensitivity : Ethyl-substituted compounds likely exhibit narrower optimal temperature ranges compared to methyl analogs, as seen in MAA oxidation studies (20–80°C for methyl vs. 40°C inferred for ethyl) .

Byproduct Profiles : Bulkier substituents like ethyl may reduce hydrolysis of epoxides to glycols, favoring etherification pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-Ethyl-phenoxy)-acetonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of 3-ethylphenol with chloroacetonitrile under basic conditions (e.g., NaOH or K₂CO₃). Solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) are critical for yield optimization. Reaction progress can be monitored using TLC or HPLC .

- Key Considerations : Impurities like unreacted phenol or byproducts (e.g., dimerized intermediates) require purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can the purity and structural identity of this compound be confirmed?

- Methodology : Use a combination of techniques:

- NMR (¹H/¹³C) to confirm substituent positions on the phenyl ring and acetonitrile group.

- GC-MS or LC-MS for molecular weight verification and detection of trace impurities.

- FT-IR to identify functional groups (e.g., C≡N stretch at ~2250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation, as seen in related nitriles .

- Store in airtight containers at 2–8°C to prevent degradation .

- Emergency Measures : Immediate decontamination with water for spills; consult SDS templates for acetonitrile derivatives .

Advanced Research Questions

Q. How can experimental design optimize chromatographic analysis of this compound in complex matrices?

- Methodology : Apply Box-Behnken Design or Central Composite Design (CCD) to optimize HPLC parameters:

- Variables: Acetonitrile content (40–60%), buffer pH (3–7), flow rate (0.8–1.2 mL/min).

- Responses: Retention time, peak symmetry, resolution from co-eluting impurities .

- Case Study : A similar approach reduced analysis time for bempedoic acid by 30% while maintaining resolution .

Q. What strategies address contradictory spectral data or unexpected byproducts during synthesis?

- Troubleshooting :

- Isolation : Use preparative HPLC to separate byproducts for individual characterization .

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian software) to resolve structural ambiguities .

- Validation : Cross-reference with databases like PubChem or NIST, noting that some derivatives may lack literature entries .

Q. How does the electronic nature of the 3-ethylphenoxy group influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The ethyl group acts as an electron-donating substituent, increasing electron density on the phenyl ring. This enhances nucleophilicity in Pd-catalyzed cyanation or Suzuki-Miyaura couplings.

- Experimental Evidence : Related compounds like [4-(3-Thienyl)phenyl]acetonitrile show similar electronic effects in heterocyclic synthesis .

Q. Can this compound serve as a precursor for bioactive molecules, and what in vitro assays validate its potential?

- Applications :

- Antimicrobial Screening : Derivatize into thioamides or tetrazoles and test against Gram-positive/negative bacteria (MIC assays) .

- Receptor Binding : Use molecular docking to assess affinity for targets like serotonin receptors, leveraging structural similarities to piperazine-based drugs .

Q. What advanced techniques improve stability studies under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via UPLC-QTOF to identify breakdown products .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.